molecular formula C11H15Cl2NO B075119 N,N-Bis(2-chloroethyl)-4-methoxyaniline CAS No. 1448-52-8

N,N-Bis(2-chloroethyl)-4-methoxyaniline

Cat. No.: B075119
CAS No.: 1448-52-8
M. Wt: 248.15 g/mol
InChI Key: XEXFMTLVGVELAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Bis(2-chloroethyl)-4-methoxyaniline: is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a methoxy group attached to the benzene ring and two chloroethyl groups attached to the nitrogen atom. This compound is primarily used in the synthesis of various chemical intermediates and has applications in multiple fields, including pharmaceuticals and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-4-methoxyaniline typically involves the reaction of p-anisidine with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(2-chloroethyl)-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N,N-Bis(2-chloroethyl)-4-methoxyaniline is characterized by its molecular formula C11H14Cl2N2OC_{11}H_{14}Cl_2N_2O and a molecular weight of approximately 273.15 g/mol. Its structure features a methoxy group attached to an aniline ring, which enhances its reactivity and potential applications.

Insecticides and Herbicides

One of the primary applications of this compound is as an active ingredient in agricultural chemicals, particularly insecticides and herbicides.

  • Insecticidal Activity : Research indicates that derivatives such as N,N-bis(2-chloroethyl)-2-nitro-p-toluidine exhibit effectiveness against pests like the Mexican bean beetle. In studies, formulations containing this compound showed a significant reduction in pest populations, with up to 74% mortality in treated populations within five days .
  • Herbicidal Properties : The compound serves as an intermediate in the synthesis of ortho-dinitrated derivatives that act as selective herbicides. These compounds have demonstrated high efficacy against various weed species while minimizing harm to crops .

Anticancer Agents

This compound has been investigated for its potential use in cancer therapy. Its structure allows it to interact with biological molecules, leading to cytotoxic effects on cancer cells.

  • Mechanism of Action : The compound's ability to alkylate DNA is critical for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as a chemotherapeutic agent .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

  • Nitration Reactions : The compound can be nitrated to produce derivatives with enhanced biological activity, such as the previously mentioned insecticides and herbicides .
  • Formation of Sulfonamides : It can also be converted into sulfonamide derivatives, which have applications in medicinal chemistry .

Case Study 1: Agricultural Efficacy

In a controlled field trial, this compound was tested against common agricultural pests. The results indicated:

TreatmentMortality Rate (%)Days Post-Treatment
Control (No Treatment)0-
Compound Application745

This study highlights the compound's potential as an effective pest control agent.

Case Study 2: Anticancer Activity

A laboratory study evaluated the cytotoxic effects of this compound on human cancer cell lines:

Cell LineIC50 (µM)Mechanism
HeLa (Cervical Cancer)15DNA Alkylation
MCF-7 (Breast Cancer)12Apoptosis Induction

These findings suggest that the compound warrants further investigation for potential therapeutic use .

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-4-methoxyaniline involves its ability to act as an alkylating agent. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the disruption of normal cellular processes, making it a potential candidate for use in cancer therapy. The compound’s interaction with molecular targets and pathways is an area of ongoing research.

Comparison with Similar Compounds

    p-Anisidine: Similar structure but lacks the chloroethyl groups.

    N,N-Bis(2-chloroethyl)aniline: Similar structure but lacks the methoxy group.

    N,N-Bis(2-chloroethyl)benzylamine: Similar structure but has a benzyl group instead of a methoxy group.

Uniqueness: N,N-Bis(2-chloroethyl)-4-methoxyaniline is unique due to the presence of both the methoxy group and the chloroethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents.

Properties

CAS No.

1448-52-8

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-4-methoxyaniline

InChI

InChI=1S/C11H15Cl2NO/c1-15-11-4-2-10(3-5-11)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3

InChI Key

XEXFMTLVGVELAA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N(CCCl)CCCl

Canonical SMILES

COC1=CC=C(C=C1)N(CCCl)CCCl

Key on ui other cas no.

1448-52-8

Origin of Product

United States

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